N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS No.: 1903626-73-2
Cat. No.: VC5111271
Molecular Formula: C14H16N4O4
Molecular Weight: 304.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903626-73-2 |
|---|---|
| Molecular Formula | C14H16N4O4 |
| Molecular Weight | 304.306 |
| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O4/c1-9-17-13(22-18-9)7-16-14(19)10-2-4-15-12(6-10)21-11-3-5-20-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19) |
| Standard InChI Key | LNDSEULUHIXMMI-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Introduction
Overview of the Compound
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that combines several functional groups and heterocyclic structures. Its structure suggests potential applications in medicinal chemistry, particularly due to the presence of the following components:
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1,2,4-Oxadiazole ring: Known for its bioactive properties, this heterocyclic structure is often used in drug design for its stability and ability to interact with biological targets.
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Pyridine ring: Commonly found in pharmaceuticals, pyridine derivatives are versatile scaffolds in medicinal chemistry.
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Oxolane (tetrahydrofuran) group: This cyclic ether contributes to solubility and may influence the compound's pharmacokinetics.
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Carboxamide group: A functional group frequently associated with hydrogen bonding and interaction with biological macromolecules.
Medicinal Chemistry
Compounds with oxadiazole and pyridine moieties have been explored for various therapeutic applications:
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Antimicrobial agents: Oxadiazoles exhibit antibacterial and antifungal properties.
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Anti-inflammatory drugs: Pyridine derivatives are known to modulate inflammatory pathways.
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Cancer therapeutics: Carboxamides can act as enzyme inhibitors or receptor modulators.
Agrochemicals
Oxadiazole derivatives have also been studied as herbicides and pesticides due to their ability to disrupt biological processes in plants and pests.
Synthesis
The synthesis of such compounds typically involves:
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Cyclization reactions to form the oxadiazole ring.
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Functionalization of pyridine derivatives.
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Coupling reactions to attach the oxolane group and carboxamide functionality.
Biological Evaluation
Future studies could focus on:
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Screening for antimicrobial or anticancer activity.
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Evaluating pharmacokinetic properties (absorption, distribution, metabolism, excretion).
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Investigating potential enzyme inhibition or receptor binding.
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